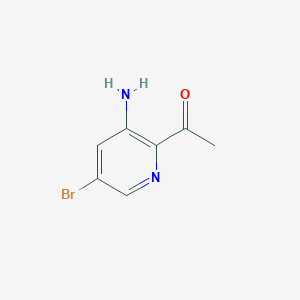

1-(3-Amino-5-bromopyridin-2-YL)ethanone

CAS No.: 1357259-50-7

Cat. No.: VC3305848

Molecular Formula: C7H8BrClN2O

Molecular Weight: 251.51 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1357259-50-7 |

|---|---|

| Molecular Formula | C7H8BrClN2O |

| Molecular Weight | 251.51 g/mol |

| IUPAC Name | 1-(3-amino-5-bromopyridin-2-yl)ethanone;hydrochloride |

| Standard InChI | InChI=1S/C7H7BrN2O.ClH/c1-4(11)7-6(9)2-5(8)3-10-7;/h2-3H,9H2,1H3;1H |

| Standard InChI Key | CVWDODZWPJXSGE-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=C(C=C(C=N1)Br)N |

| Canonical SMILES | CC(=O)C1=C(C=C(C=N1)Br)N.Cl |

Introduction

Physical and Chemical Properties

1-(3-Amino-5-bromopyridin-2-YL)ethanone is characterized by its distinct physical and chemical properties that make it valuable for various applications. The compound has a molecular formula of C7H7BrN2O and a molecular weight of 215.05 g/mol, providing it with moderate molecular complexity suitable for drug development processes . Its structure consists of a pyridine ring substituted with an amino group at the 3-position and a bromine atom at the 5-position, along with an ethanone functional group attached to the pyridine ring, contributing to its specific chemical behavior and reactivity patterns. This structural arrangement facilitates various types of chemical interactions, including hydrogen bonding through the amino group and halogen bonding via the bromine atom, enhancing its potential to form stable complexes with biological macromolecules. The compound's reactivity is influenced by both the electron-donating effects of the amino group and the electron-withdrawing properties of the bromine substituent, creating a balanced electronic distribution that affects its chemical behavior in various reaction environments.

Structural Characteristics

The molecular structure of 1-(3-Amino-5-bromopyridin-2-YL)ethanone features several key functional groups that contribute to its chemical versatility. The pyridine ring serves as the core scaffold, providing a nitrogen-containing aromatic system that can participate in numerous chemical transformations and interactions with biological targets. The amino group at position 3 acts as a hydrogen bond donor and increases the electron density in the aromatic ring, influencing both the compound's basicity and its capacity to engage in nucleophilic reactions. The bromine atom at position 5 introduces an electronegative influence that affects the electron distribution within the molecule, potentially enhancing the compound's lipophilicity and facilitating certain types of synthetic modifications through substitution reactions. The ethanone (acetyl) group attached to the pyridine ring provides a carbonyl functionality that can participate in condensation reactions, aldol additions, and various other transformations, making this compound a versatile intermediate in organic synthesis. These structural elements collectively determine the three-dimensional configuration of the molecule, influencing its binding affinity for biological receptors and its behavior in different chemical environments.

Comparison of Physical Properties

The physical properties of 1-(3-Amino-5-bromopyridin-2-YL)ethanone differ notably from its structural analogs due to the specific combination of functional groups present. Unlike its non-brominated counterparts, this compound likely exhibits enhanced thermal stability and crystallinity due to the presence of the bromine atom, which increases molecular weight and introduces stronger intermolecular interactions. When compared to its fluorinated analog, 1-(3-Amino-5-fluoropyridin-2-YL)ethanone, the brominated version demonstrates greater lipophilicity and lower water solubility, properties that significantly affect its pharmaceutical potential and biodistribution characteristics. The presence of bromine instead of fluorine alters the electronic properties of the compound, resulting in different reactivity patterns and binding profiles with biological targets. The CAS number for 1-(3-Amino-5-bromopyridin-2-YL)ethanone is 1357259-50-7, which serves as its unique identifier in chemical databases and regulatory documentation . These distinctive physical properties make this compound particularly interesting for researchers developing new pharmaceutical agents or exploring structure-activity relationships in drug discovery programs.

Synthesis Methods

The synthesis of 1-(3-Amino-5-bromopyridin-2-YL)ethanone typically involves multiple reaction steps that require careful control of conditions to achieve high yields and purity. Various synthetic routes have been developed to prepare this compound efficiently, often starting from commercially available pyridine derivatives that undergo sequential modifications to introduce the amino group, bromine atom, and acetyl functionality. The reaction sequences generally employ a combination of halogenation, amination, and acylation steps, with protecting group strategies often being necessary to control the regioselectivity of the transformations. These synthetic methodologies must carefully account for the reactivity patterns of heterocyclic systems, as the pyridine ring's electronic properties significantly influence the outcome of the reactions and the distribution of products.

Common Synthetic Routes

Several synthetic pathways have been established for the preparation of 1-(3-Amino-5-bromopyridin-2-YL)ethanone, each with its own advantages and limitations. One common approach involves the bromination of a 3-aminopyridine derivative using brominating agents such as N-bromosuccinimide (NBS) or bromine in acetic acid, followed by regioselective acylation to introduce the ethanone group at the 2-position. Alternatively, the synthesis may start with a 2-acetylpyridine scaffold that undergoes bromination at the 5-position and subsequent amination at position 3, though this route often requires careful control of reaction conditions to prevent multiple substitutions or side reactions. More sophisticated approaches may utilize transition metal-catalyzed cross-coupling reactions, particularly when starting from more complex building blocks or when seeking to introduce the bromine atom at a late stage in the synthesis. The development of these synthetic methods has been driven by the need for efficient access to this compound for research purposes, particularly given its potential applications in medicinal chemistry and as an intermediate in the synthesis of more complex molecules with pharmacological activity.

Reagents and Reaction Conditions

Biological Activity and Applications

1-(3-Amino-5-bromopyridin-2-YL)ethanone exhibits significant biological activity that makes it valuable in various pharmaceutical applications. The compound shows particular promise in enzyme inhibition studies, where its unique structural features allow it to interact with specific binding sites and modulate enzymatic function. Research indicates that this compound can form key interactions with biological targets through both its amino group and bromine atom, contributing to its binding affinity and selectivity. These molecular interactions potentially influence cellular signaling pathways that are relevant to various disease states, making the compound an interesting candidate for further pharmacological investigation. The ethanone group provides additional functionality that can participate in hydrogen bonding with protein residues, further enhancing the compound's ability to engage with biological targets in meaningful ways.

Applications in Medicinal Chemistry

Comparison with Structural Analogs

The structural features of 1-(3-Amino-5-bromopyridin-2-YL)ethanone can be better understood when compared with its analogs containing different halogen substitutions. When compared to its fluorinated counterpart, 1-(3-Amino-5-fluoropyridin-2-YL)ethanone, the brominated version demonstrates distinct differences in both physical properties and biological activity. The bromine atom, being larger than fluorine, contributes to increased molecular weight and lipophilicity, potentially enhancing the compound's ability to penetrate cellular membranes. The stronger polarizability of bromine compared to fluorine also affects the compound's electronic distribution, potentially altering its interaction profile with biological targets and influencing its metabolic stability. These differences highlight how subtle structural modifications can significantly impact a compound's pharmacological profile and underscore the importance of careful consideration of halogen selection in drug design.

Halogenated Derivatives Comparison

A systematic comparison of 1-(3-Amino-5-bromopyridin-2-YL)ethanone with other halogenated derivatives reveals important structure-activity relationships. The fluorinated analog, 1-(3-Amino-5-fluoropyridin-2-YL)ethanone, typically exhibits enhanced metabolic stability due to the strength of the carbon-fluorine bond, whereas the brominated version offers greater synthetic versatility for further structural modifications. Compared to the non-halogenated parent compound, both halogenated derivatives show altered electronic properties that influence their interaction with biological systems, but the bromine substituent introduces a more pronounced lipophilic character. When considering the compound 1-(3-Bromopyridin-2-yl)ethanone, which lacks the amino group present in 1-(3-Amino-5-bromopyridin-2-YL)ethanone, significant differences in hydrogen-bonding capacity and electronic distribution become apparent, highlighting the crucial role of the amino group in determining biological activity . These comparative analyses provide valuable insights for medicinal chemists seeking to optimize the properties of pyridine-based compounds for specific therapeutic applications. The selection of the appropriate halogen substituent can be guided by these structure-property relationships, allowing for the rational design of compounds with improved pharmacological profiles.

Structure-Activity Relationships

Research Findings and Future Directions

Current research on 1-(3-Amino-5-bromopyridin-2-YL)ethanone continues to expand our understanding of its potential applications and biological significance. Studies indicate that this compound holds promise in drug discovery due to its unique structural features and demonstrated biological activity. Ongoing investigations are exploring its role in various biological pathways, with particular emphasis on its potential as an intermediate in the synthesis of compounds targeting specific diseases. The research community's interest in this compound stems from its versatility as a building block that can be further modified to create libraries of compounds with diverse pharmacological profiles. These research efforts contribute to a growing body of knowledge about pyridine-based compounds and their therapeutic potential in addressing unmet medical needs.

Recent Developments

Recent scientific investigations have yielded new insights into the applications and properties of 1-(3-Amino-5-bromopyridin-2-YL)ethanone. Researchers have developed improved synthetic methodologies that increase the yield and purity of this compound, making it more accessible for further studies and applications. Advanced spectroscopic analyses have provided detailed information about the compound's three-dimensional structure and electronic properties, enhancing our understanding of its potential interactions with biological targets. Studies employing computational chemistry approaches have identified potential binding modes of this compound with various protein targets, guiding experimental efforts to validate these predictions and develop optimized derivatives. Emerging research has also begun to explore the compound's activity in cellular assays, providing preliminary data on its effects on specific biological pathways and cellular functions. These recent developments collectively enhance our understanding of 1-(3-Amino-5-bromopyridin-2-YL)ethanone and expand the scope of its potential applications in both basic research and applied pharmaceutical development. The compound's growing presence in the scientific literature reflects its increasing recognition as a valuable chemical entity with significant research potential.

Future Research Opportunities

The unique properties of 1-(3-Amino-5-bromopyridin-2-YL)ethanone present numerous opportunities for future research that could further expand its applications. Additional studies are needed to fully characterize its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion properties, which would provide valuable information for its potential development as a drug candidate or precursor. Further investigation into its mechanism of action at the molecular level could reveal new insights into its biological effects and guide the rational design of more potent and selective derivatives. The development of new synthetic methodologies focusing on greener and more efficient approaches to producing this compound would enhance its accessibility for research purposes while reducing environmental impact. Exploring combinations of this compound with other pharmacologically active molecules could potentially uncover synergistic effects that might be exploited in therapeutic applications. Long-term toxicological studies would also be beneficial to assess the safety profile of this compound and its derivatives, addressing an important consideration for any potential pharmaceutical application. These future research directions highlight the continuing relevance of 1-(3-Amino-5-bromopyridin-2-YL)ethanone in chemical and pharmaceutical research and underscore its potential contributions to addressing various scientific and medical challenges.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume